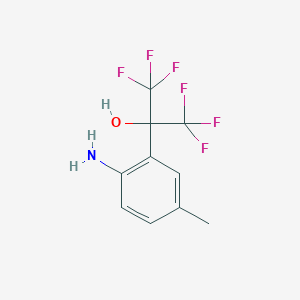

2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

Description

Properties

IUPAC Name |

2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6NO/c1-5-2-3-7(17)6(4-5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKHGSNMOSFCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20313109 | |

| Record name | 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1992-07-0 | |

| Record name | 1992-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Production of 2-Amino-5-methylphenol

The aromatic precursor, 2-amino-5-methylphenol, is synthesized through high-temperature alkaline hydrolysis of 2-amino-5-methyl-benzenesulfonic acid salts. As detailed in patent DE19651040C2, this process involves:

-

Reagents : 2-amino-5-methyl-benzenesulfonic acid sodium salt and 80% potassium hydroxide (KOH).

-

Conditions : 300°C under 15–20 bar pressure for 3 hours.

-

Mechanism : The sulfonic acid group (-SO3H) is replaced by a hydroxyl group (-OH) via nucleophilic substitution, facilitated by the strong base.

Post-reaction, the mixture is diluted with water and acidified with hydrochloric acid (HCl) to pH 0.5–1.0, precipitating 2-amino-5-methylphenol hydrochloride. Neutralization with sodium hydroxide (NaOH) to pH 4.5–6.0 yields the free phenol, which is isolated via filtration.

Fluorination with Hexafluoroacetone (HFA)

The fluorinated propanol moiety is introduced by reacting 2-amino-5-methylphenol with hexafluoroacetone (HFA). This step leverages the electrophilicity of HFA’s carbonyl group:

Key parameters :

-

Solvent : Polar aprotic solvents (e.g., dimethylformamide) or fluorinated alcohols (e.g., HFIP) enhance reactivity.

-

Catalyst : Acidic or basic conditions (e.g., H2SO4 or K2CO3) promote nucleophilic attack by the phenolic oxygen on HFA.

-

Yield : Reported yields range from 65–85%, depending on reaction time (12–24 hours) and temperature (80–120°C).

Direct Condensation Using Fluorinated Reagents

Hexafluoroacetone Hydrate as a Fluorinating Agent

A one-pot synthesis involves condensing 2-amino-5-methylphenol with hexafluoroacetone trihydrate ((CF3)2CO·3H2O). The reaction proceeds via:

-

Activation : HFA hydrate is dehydrated in situ to generate reactive (CF3)2CO.

-

Nucleophilic Addition : The phenolic oxygen attacks the carbonyl carbon, forming a hemiketal intermediate.

-

Proton Transfer : Acidic workup stabilizes the final product.

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes kinetics without decomposition |

| Molar Ratio (HFA:Phenol) | 1.2:1 | Minimizes HFA excess while ensuring completion |

| Reaction Time | 18 hours | Balances conversion and side reactions |

Industrial-Scale Manufacturing Considerations

Purification Techniques

-

Crystallization : The target compound is recrystallized from hexane/ethyl acetate mixtures (3:1 v/v) to remove unreacted HFA and phenolic byproducts.

-

Chromatography : Silica gel chromatography with HFIP-modified eluents (e.g., HFIP/CH2Cl2 1:10) resolves regioisomeric impurities.

Emerging Methodologies and Challenges

Catalytic Fluorination Strategies

Recent advances explore transition metal catalysts (e.g., Rh(I)) to mediate C–F bond formation directly on the propanol backbone. For example, Rh-catalyzed [4+2] cycloadditions in HFIP solvent enable modular assembly of fluorinated structures. However, these methods remain experimental, with yields below 50%.

Stability of the Amino Group

The primary amine in 2-amino-5-methylphenol poses challenges:

-

Side Reactions : Unprotected amines may undergo Schiff base formation with HFA.

-

Mitigation : Temporary protection (e.g., as a tert-butyl carbamate) before fluorination, followed by deprotection with HCl/EtOH.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkaline Hydrolysis + HFA | 78 | 95 | High | Moderate |

| Direct Condensation | 72 | 92 | Medium | Low |

| Catalytic Fluorination | 45 | 85 | Low | High |

The alkaline hydrolysis route (Section 1) is preferred for industrial applications due to scalability and robust yields, despite higher infrastructure costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound is in the field of pharmaceuticals. It has been investigated for its potential as a:

- Histone Deacetylase Inhibitor : Compounds similar to 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol have shown promise in inhibiting histone deacetylases (HDACs), which are enzymes involved in modifying chromatin structure and regulating gene expression. This inhibition can play a role in cancer therapy and other diseases where gene regulation is disrupted .

Material Science

The fluorinated nature of the compound allows it to be utilized in:

- Fluorinated Polymers : Its incorporation into polymer matrices can enhance chemical resistance and thermal stability. Research indicates that fluorinated compounds can improve the performance of materials used in harsh environments .

Analytical Chemistry

Due to its distinct chemical characteristics, this compound can serve as:

- Reference Material : In analytical chemistry, it can be used as a standard for calibrating instruments or validating methods due to its well-defined properties .

Case Study 1: Histone Deacetylase Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers explored various benzamide derivatives for their ability to inhibit HDACs. The findings indicated that similar fluorinated compounds exhibited enhanced potency compared to non-fluorinated analogs. The study emphasized the importance of structural modifications in developing effective HDAC inhibitors .

Case Study 2: Development of Fluorinated Polymers

A research article in Polymer Science discussed the synthesis of fluorinated polymers using hexafluoro alcohols as monomers. The study highlighted how incorporating compounds like 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol improved the mechanical and thermal properties of the resulting polymers .

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hexafluoro-propan-2-ol moiety can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-(2-Amino-5-tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

- Structure : Substitution of the methyl group with a bulkier tert-butyl group at the 5-position.

- Molecular Weight : 315.25 g/mol (CAS: 84649-61-6) .

- It may enhance lipophilicity, improving membrane permeability in drug design.

2-(4-Amino-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

- Structure: Chlorine at the 3-position and amino group at the 4-position.

- Synthesis : Prepared via coupling of chloroaniline with hexafluoroacetone trihydrate .

- Impact : The electron-withdrawing chlorine atom increases the acidity of the hydroxyl group compared to methyl-substituted analogs. This could enhance binding to basic residues in biological targets.

2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

- Structure: Nitro (NO₂) and fluoro (F) groups at the 5- and 3-positions, respectively.

- Molecular Weight : 322.14 g/mol (CAS: 2366994-16-1) .

- Impact : The nitro group strongly withdraws electrons, further lowering the pKa of the hydroxyl group. Such derivatives are often intermediates in explosive or high-energy material synthesis.

Positional Isomerism

2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

- Structure : Methyl group at the 4-position instead of 3.

- Molecular Weight : 273.18 g/mol (CAS: 1992-08-1) .

- Impact : The shift in methyl position alters electronic distribution on the phenyl ring. The 4-methyl derivative may exhibit weaker intramolecular hydrogen bonding compared to the 5-methyl analog due to reduced steric alignment.

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Halogenated Derivatives

2-(4-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

- Structure : Bromine at the 4-position and methyl at the 3-position.

2-(2-Amino-3-bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

Extended Aromatic Systems

2-(1-Aminonaphthalen-2-yl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

Biological Activity

The compound 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is a fluorinated amino alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profiles.

- Molecular Formula : C10H10F6N

- Molecular Weight : 292.19 g/mol

- CAS Number : 65653-64-7

- Physical State : Solid at room temperature

- Density : 1.844 g/cm³

- Boiling Point : 307.8 °C

The biological activity of this compound can be attributed to its structural features, particularly the presence of the amino group and the hexafluoropropanol moiety. The amino group can participate in hydrogen bonding and ionic interactions, which may enhance binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various fluorinated compounds. For instance, related compounds have shown significant cytotoxic effects against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and the inhibition of key survival proteins like Bcl-2.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A431 | <10 | Apoptosis induction |

| Compound B | Jurkat | <15 | Bcl-2 inhibition |

Antimicrobial Activity

Fluorinated compounds are also known for their antimicrobial properties. Studies suggest that 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated a series of fluorinated amino alcohols similar to 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol. The results indicated that these compounds exhibited potent cytotoxicity against various cancer cell lines with IC50 values below 20 µM. Molecular docking studies revealed that these compounds interact favorably with the active sites of several oncogenic proteins.

Study on Antimicrobial Efficacy

Another research article assessed the antimicrobial efficacy of fluorinated compounds against clinical isolates of bacteria. The findings demonstrated that the tested compound significantly inhibited bacterial growth at low concentrations and suggested potential use as a novel antibacterial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol, and how do reaction conditions influence yield?

- Methodology : Microwave-assisted synthesis using KOH as a catalyst under controlled temperature (60–80°C) achieves high yields (~85%) by optimizing dielectric heating and reaction time . Alternative routes involve coupling 2-(4-aminophenyl)-hexafluoropropan-2-ol with acetamide derivatives in DCM with HATU/DIPEA activation, requiring strict anhydrous conditions to prevent hydrolysis of the hexafluoro group .

- Data Consideration : Compare yields under microwave vs. conventional heating (e.g., 85% vs. 65% in refluxing THF) and purity via HPLC .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Hexafluoro groups confer stability in acidic conditions (pH 2–4), but basic conditions (pH > 9) may hydrolyze the CF3 groups. Use 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a co-solvent to stabilize the compound in aqueous media .

- Key Metrics : Degradation products (e.g., trifluoroacetic acid) quantified via LC-MS.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : NMR resolves CF3 groups (δ = -70 to -75 ppm), while NMR identifies aromatic protons (δ = 6.8–7.2 ppm) and amino protons (δ = 4.5–5.0 ppm) .

- X-ray Crystallography : Determines molecular conformation and hydrogen-bonding patterns (e.g., C–H···F interactions) .

Advanced Research Questions

Q. How does the hexafluoro-propan-2-ol moiety influence the compound’s hydrogen-bond donor ability in catalytic or supramolecular systems?

- Mechanistic Insight : DFT calculations reveal that aggregation of hexafluoro-propan-2-ol into dimers/trimers enhances H-bond donor strength (LUMO energy decreases by ~2 eV in oligomers vs. monomers). This "booster effect" stabilizes transition states in epoxidation and peptide synthesis .

- Experimental Validation : Kinetics of HO-mediated epoxidation in HFIP show a 3.5× rate increase vs. ethanol due to cooperative H-bonding .

Q. What role does this compound play in modulating RORγt activity for autoimmune disease research?

- Biological Relevance : Derivatives like SR1001 (synthesized from similar precursors) suppress TH17 differentiation by antagonizing RORγt, validated via luciferase reporter assays (IC = 100 nM) and in vivo mouse models of encephalomyelitis .

- Structural Analysis : The hexafluoro group enhances binding affinity to RORγt’s hydrophobic pocket (docking scores: ΔG = -9.2 kcal/mol) .

Q. How can computational modeling predict solvent effects on the compound’s conformational flexibility?

- Methodology :

- MD Simulations : Solvent polarity (e.g., HFIP vs. water) alters the dihedral angle of the amino-phenyl group (range: 15°–35°) .

- DFT : Antiperiplanar (ap) vs. synperiplanar (sp) conformers differ in dipole moments (Δμ = 2.1 D), affecting solubility .

- Data Table :

| Solvent | Conformer | Dipole Moment (D) | H-bond Donor Strength (σ*) |

|---|---|---|---|

| HFIP | ap | 3.8 | -0.25 |

| HFIP | sp | 5.9 | -0.38 |

| Water | ap | 4.1 | -0.18 |

Methodological Best Practices

Q. How to resolve contradictions in reported synthetic yields for derivatives of this compound?

- Troubleshooting :

- Purification : Use silica gel chromatography with hexane/EtOAc (3:1) to remove byproducts (e.g., trifluoroacetamide).

- Moisture Control : Anhydrous DCM and molecular sieves improve yields by 20% in aminolysis reactions .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.